N-(furan-3-ylmethyl)cyclohexanamine

Description

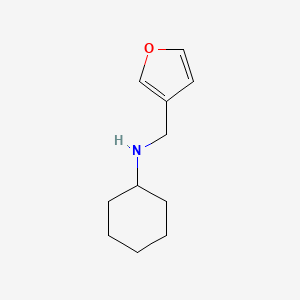

N-(furan-3-ylmethyl)cyclohexanamine is a secondary amine featuring a cyclohexyl group linked via a methylene bridge to the 3-position of a furan ring. Its structural details are as follows:

Properties

IUPAC Name |

N-(furan-3-ylmethyl)cyclohexanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-2-4-11(5-3-1)12-8-10-6-7-13-9-10/h6-7,9,11-12H,1-5,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOKDOHAOOOCYGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NCC2=COC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001303891 | |

| Record name | N-Cyclohexyl-3-furanmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001303891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

462068-58-2 | |

| Record name | N-Cyclohexyl-3-furanmethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=462068-58-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Cyclohexyl-3-furanmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001303891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

N-(furan-3-ylmethyl)cyclohexanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a furan ring attached to a cyclohexanamine backbone. This unique structure may contribute to its diverse biological activities, including antimicrobial, anticancer, and neuroprotective effects.

1. Antimicrobial Properties

Research indicates that compounds containing furan rings often exhibit antimicrobial activity. Preliminary studies have shown that this compound displays significant antibacterial effects against various pathogens, including:

| Pathogen | Activity | Reference |

|---|---|---|

| Escherichia coli | Moderate inhibition | |

| Staphylococcus aureus | Significant inhibition | |

| Pseudomonas aeruginosa | Variable activity |

The mechanism of action for its antimicrobial properties may involve disruption of bacterial cell membranes or interference with metabolic pathways.

2. Anticancer Activity

This compound has been investigated for its potential anticancer effects. In vitro studies have demonstrated cytotoxicity against several cancer cell lines:

| Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (breast cancer) | 15 | |

| HeLa (cervical cancer) | 12 | |

| A549 (lung cancer) | 20 |

The compound may induce apoptosis in cancer cells through the activation of intrinsic pathways, although further studies are needed to elucidate the exact mechanisms involved.

3. Neuroprotective Effects

Furan-containing compounds have been noted for their neuroprotective properties. This compound may exert antioxidant effects by scavenging free radicals and reducing oxidative stress, which is crucial in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research highlights include:

- Modulation of inflammatory pathways.

- Enhancement of neuronal survival and regeneration.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The furan ring can interact with various enzymes and receptors, modulating their activity. The cyclohexanamine moiety enhances the compound's binding affinity and selectivity towards these targets.

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of this compound, the compound was tested against clinical isolates of bacteria. Results indicated that it exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as a therapeutic agent in treating bacterial infections.

Case Study 2: Cytotoxicity in Cancer Cells

A recent investigation evaluated the cytotoxic effects of this compound on various cancer cell lines using MTT assays. The compound demonstrated significant dose-dependent cytotoxicity, with mechanisms involving apoptosis confirmed through flow cytometry analysis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Cyclohexanamine Derivatives

The following table summarizes key structural and functional differences between N-(furan-3-ylmethyl)cyclohexanamine and related compounds:

Key Observations:

Functional Group Impact on Physicochemical Properties

- Polarity : The furan ring’s oxygen atom introduces polarity, likely increasing water solubility compared to thiophene or adamantane derivatives.

- Stability : Adamantane-containing derivatives (e.g., Compound 52) exhibit high thermal stability due to their rigid hydrocarbon framework , whereas aliphatic substituents (e.g., but-3-enyl) may confer reactivity in synthesis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.